molecular formula C27H23BrN4O4 B11440575 N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B11440575
M. Wt: 547.4 g/mol
InChI Key: LSGUGCXWXKTHAS-UHFFFAOYSA-N
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Description

N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including a bromophenyl, carbamoyl, and prop-2-en-1-yl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The introduction of the bromophenyl group can be achieved through a nucleophilic substitution reaction using 4-bromobenzyl chloride. The carbamoyl group is introduced via a reaction with isocyanates, and the prop-2-en-1-yl group can be added through an alkylation reaction using allyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular pathways. Its functional groups can be modified to create probes or inhibitors for specific biological targets.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The bromophenyl and carbamoyl groups play a crucial role in these interactions, as they can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-benzyl-1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-benzyl-1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of N-benzyl-1-{[(4-bromophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with other molecules The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine

Properties

Molecular Formula

C27H23BrN4O4

Molecular Weight

547.4 g/mol

IUPAC Name

N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H23BrN4O4/c1-2-14-31-26(35)22-13-8-19(25(34)29-16-18-6-4-3-5-7-18)15-23(22)32(27(31)36)17-24(33)30-21-11-9-20(28)10-12-21/h2-13,15H,1,14,16-17H2,(H,29,34)(H,30,33)

InChI Key

LSGUGCXWXKTHAS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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